molecular formula C20H32O3 B1628345 9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one CAS No. 72963-78-1

9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one

Cat. No. B1628345
CAS RN: 72963-78-1
M. Wt: 320.5 g/mol
InChI Key: NDROUXDZPPPVIM-UPWFSPPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one is a natural product found in Plectranthus and Plectranthus barbatus with data available.

Scientific Research Applications

Labdane Diterpenes in Pharmacology

Labdane diterpenes like those found in Leonurus japonicus, which include compounds structurally related to 9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one, have been isolated and studied. Their structure elucidations were based on spectroscopic data analysis. These compounds are significant due to their potential pharmacological activities (Romero-González et al., 2006).

Antitumor Activity

Bioactive terpenes, including labdane-type diterpenes from the roots of Chloranthus henryi, have shown antitumor activities against human tumor cell lines. This indicates potential applications of labdane diterpenes in cancer research (Wu et al., 2006).

Cytotoxic Effects

Abietane diterpenes isolated from the cones of Cedrus atlantica, similar in structure to 9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one, were tested for cytotoxicity against several cell lines. These findings are essential for understanding the cytotoxic properties of similar compounds (Barrero et al., 2005).

Natural Product Chemistry

Further research on compounds like 9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one has been conducted in Vitex negundo L., leading to the isolation of new labdane-type diterpenoids. These studies contribute to our understanding of natural product chemistry and their potential applications (Nguyen et al., 2021).

Steroidal Structural Analysis

Research on the epoxidic ring opening of structurally related steroids demonstrates the use of NMR and theoretical calculations in identifying unknown compounds. This methodology is relevant in the analysis of compounds like 9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one (Anastasia et al., 2007).

Phytotoxicity and Antialgal Properties

Labdane diterpenes, including furano-ent-labdanes isolated from aquatic plants, have shown in vitro phytotoxicity against microalgae. This highlights the potential environmental and ecological applications of these compounds (DellaGreca et al., 2001).

Biosynthetic Enzyme Research

Understanding the biosynthesis of diterpenes is crucial, as demonstrated in research on Marrubium vulgare. This plant's signature bioactive compounds, including marrubiin, are synthesized through a pathway involving enzymes that act on precursors similar to 9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one (Karunanithi et al., 2019).

properties

CAS RN

72963-78-1

Product Name

9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(3R,4aR,6aS,10aS,10bS)-3-ethenyl-10b-hydroxy-3,4a,7,7,10a-pentamethyl-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-1-one

InChI

InChI=1S/C20H32O3/c1-7-17(4)13-15(21)20(22)18(5)11-8-10-16(2,3)14(18)9-12-19(20,6)23-17/h7,14,22H,1,8-13H2,2-6H3/t14-,17-,18-,19+,20-/m0/s1

InChI Key

NDROUXDZPPPVIM-UPWFSPPHSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@]2(C(=O)C[C@](O3)(C)C=C)O)C)(C)C

SMILES

CC1(CCCC2(C1CCC3(C2(C(=O)CC(O3)(C)C=C)O)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2(C(=O)CC(O3)(C)C=C)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one
Reactant of Route 2
9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one
Reactant of Route 3
9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
9alpha-Hydroxy-8,13-epoxy-labd-14-EN-11-one

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